3,3-Dichlorooxan-2-yl acetate
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Overview
Description
3,3-Dichlorooxan-2-yl acetate, also known by its IUPAC name 2-acetoxy-3,3-dichlorotetrahydropyran, is a heterocyclic compound with the molecular formula C7H10Cl2O3 . This compound belongs to the category of aliphatic cyclic structures and esters . It is characterized by the presence of two chlorine atoms and an acetate group attached to a tetrahydropyran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorooxan-2-yl acetate typically involves the reaction of 3,3-dichlorotetrahydropyran with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichlorooxan-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution Reactions: Products include 3,3-dichlorotetrahydropyran derivatives with different substituents.
Hydrolysis: The major product is 3,3-dichlorotetrahydropyran-2-ol.
Oxidation: Oxidation products include various oxides of the original compound.
Scientific Research Applications
3,3-Dichlorooxan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3,3-Dichlorooxan-2-yl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The chlorine atoms can also be involved in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichlorotetrahydropyran: Similar in structure but lacks the acetate group.
2-Acetoxy-3-chlorotetrahydropyran: Similar but with only one chlorine atom.
3,3-Dichloro-2-hydroxyoxane: Similar but with a hydroxyl group instead of an acetate group.
Uniqueness
3,3-Dichlorooxan-2-yl acetate is unique due to the presence of both chlorine atoms and an acetate group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3,3-dichlorooxan-2-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O3/c1-5(10)12-6-7(8,9)3-2-4-11-6/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEIBZFEVMVCPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CCCO1)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369249 |
Source
|
Record name | 3,3-Dichlorooxan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-54-3 |
Source
|
Record name | 3,3-Dichlorooxan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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